molecular formula C7H14O2 B3189529 2-Pentanone, 4-ethoxy- CAS No. 33330-50-6

2-Pentanone, 4-ethoxy-

Cat. No.: B3189529
CAS No.: 33330-50-6
M. Wt: 130.18 g/mol
InChI Key: BMHLYNKQNZQHKZ-UHFFFAOYSA-N
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Description

Contextual Significance of Keto-Ether Functional Groups in Organic Chemistry

Molecules that contain both a ketone (a carbonyl group, C=O, bonded to two other carbon atoms) and an ether (an oxygen atom connected to two alkyl or aryl groups) are known as keto-ethers. ck12.orgunizin.org This combination of functional groups is significant in organic chemistry for several reasons:

Diverse Reactivity: The carbonyl group of the ketone is electrophilic at the carbon atom and can undergo nucleophilic addition, while the ether linkage is generally stable but can be cleaved under harsh acidic conditions. The presence of both groups allows for a range of chemical transformations at different sites within the molecule.

Synthetic Intermediates: Alkoxy ketones are valuable intermediates in organic synthesis. nih.gov They can be used to build more complex molecular architectures, and the relative positions of the keto and ether groups (e.g., α, β, or γ) influence their synthetic utility. For instance, β-alkoxy ketones can be stereoselectively reduced to form anti-1,3-diol monoethers, which are important structural motifs in natural products. acs.org Similarly, γ-alkoxy-α-keto esters can be synthesized and converted into other useful compounds like γ-hydroxy-α-keto esters. researchgate.net

Overview of the Pentanone Chemical Class

Pentanones are ketones that have a five-carbon backbone. ontosight.ai The general formula for a pentanone is C₅H₁₀O. wikipedia.org Depending on the position of the carbonyl group, there are two primary isomers:

2-Pentanone (Methyl Propyl Ketone): The carbonyl group is located on the second carbon of the pentane (B18724) chain. wikipedia.org It is found naturally in tobacco and as a metabolic product in blue cheese. wikipedia.org It is used as a solvent, though it is less common than methyl ethyl ketone. wikipedia.org

3-Pentanone (Diethyl Ketone): This is a symmetrical ketone with the carbonyl group on the third carbon. wikipedia.org It serves as a starting material in the industrial synthesis of products like Vitamin E. wikipedia.org

The chemical reactivity of pentanones is characteristic of ketones. They can undergo reactions such as nucleophilic addition, aldol (B89426) condensation, and reduction to form secondary alcohols. The presence of substituents, such as the ethoxy group in 2-Pentanone, 4-ethoxy-, can modify this reactivity by introducing steric or electronic effects.

Current Research Landscape and Gaps Pertaining to 2-Pentanone, 4-ethoxy-

The current body of scientific literature on 2-Pentanone, 4-ethoxy- specifically is limited. While public databases like PubChem list its basic chemical properties and identifiers, extensive research articles detailing its synthesis, reactivity, or applications are not widely available. nih.govguidechem.com The compound is listed in chemical supplier catalogs and has associated patents, suggesting its use in specific, possibly proprietary, synthetic processes. nih.gov

The primary research gap is the lack of published, in-depth studies on the compound itself. While research exists on the broader classes of alkoxy ketones and pentanones, the specific characteristics and potential applications of 4-ethoxy-2-pentanone remain largely undocumented in peer-reviewed literature. nih.govacs.orgacs.org Its potential use as a flavor component has been noted, as it has been identified in rum, but it is not recommended for fragrance or flavor use. thegoodscentscompany.com

Future research could focus on:

Novel Synthetic Routes: Developing and documenting efficient methods for the synthesis of 2-Pentanone, 4-ethoxy-.

Reaction Mechanisms: Investigating the specific reactivity of the compound, particularly how the ethoxy group at the 4-position influences the reactions at the carbonyl center.

Potential Applications: Exploring its utility as a building block for pharmaceuticals, agrochemicals, or specialty polymers, building on the known applications of related alkoxy ketones. nih.govacs.org

Properties

CAS No.

33330-50-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-ethoxypentan-2-one

InChI

InChI=1S/C7H14O2/c1-4-9-7(3)5-6(2)8/h7H,4-5H2,1-3H3

InChI Key

BMHLYNKQNZQHKZ-UHFFFAOYSA-N

SMILES

CCOC(C)CC(=O)C

Canonical SMILES

CCOC(C)CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Pentanone, 4 Ethoxy

Established Chemical Synthesis Pathways

Traditional synthetic routes to 2-Pentanone, 4-ethoxy- primarily rely on fundamental organic reactions, including etherification, alkylation, and multicomponent reactions.

Etherification Reactions in the Presence of Ketone Functionality

The Williamson ether synthesis is a cornerstone method for forming the ether bond in 2-Pentanone, 4-ethoxy-. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the reaction of a 4-halopentan-2-one with sodium ethoxide, or conversely, the reaction of 4-hydroxy-2-pentanone with an ethylating agent in the presence of a base. A critical challenge in this approach is to prevent side reactions, such as elimination or self-condensation of the ketone, which can be promoted by the basic conditions.

Reductive etherification presents an alternative strategy. This method can involve the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. organic-chemistry.org For instance, 4-hydroxy-2-pentanone could potentially be reacted with ethanol (B145695) under reductive conditions to yield 2-Pentanone, 4-ethoxy-.

Alkylation Strategies for Ether Linkage Formation

Alkylation is a key strategy for forming the C-O bond of the ether. A prominent example involves the N-alkylation of anilines with 4-hydroxybutan-2-one under visible light, a process that avoids the need for metals, bases, and ligands. nih.gov While this specific example leads to an N-alkylated product, the underlying principle of activating a hydroxyl group for alkylation is relevant. In the synthesis of 2-Pentanone, 4-ethoxy-, the hydroxyl group of 4-hydroxy-2-pentanone would be the target for ethylation. This can be achieved using various ethylating agents, such as ethyl halides or ethyl sulfates, typically in the presence of a base to deprotonate the alcohol.

The Friedel-Crafts alkylation reaction, catalyzed by solid acid catalysts like acid-activated Montmorillonite clay, has been used in the synthesis of related compounds such as 4-(4-hydroxyphenyl)butan-2-one from phenol (B47542) and 4-hydroxybutan-2-one. google.com This highlights the potential of acid catalysis in forming C-C bonds, and similar principles could be adapted for C-O bond formation in ether synthesis.

Multicomponent Reactions for Keto-Ether Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer an efficient pathway for constructing complex molecules like keto-ethers. nih.govnih.gov While a specific MCR for the direct synthesis of 2-Pentanone, 4-ethoxy- is not prominently described, the principles of MCRs can be applied. For instance, a reaction could be designed involving a three-component condensation. The Mannich reaction, a classic MCR, involves an amine, a non-enolizable carbonyl compound, and a compound with an active hydrogen. nih.gov Variations of such reactions could potentially be adapted to form the desired keto-ether structure.

Emerging Synthetic Approaches

Recent advancements in synthesis have focused on developing more selective, efficient, and environmentally friendly methods. These include the use of novel catalysts and the application of biocatalysis.

Catalytic Synthesis Routes for Enhanced Selectivity and Yield

Catalysis plays a crucial role in modern organic synthesis, offering pathways to products with high selectivity and yield under milder conditions. For the synthesis of keto-ethers, catalytic approaches can enhance the efficiency of etherification and alkylation reactions. For example, a highly active and selective K-Pd/MnOx-ZrO2-ZnO catalyst has been described for the one-step synthesis of 2-pentanone from ethanol. researchgate.net While this produces the parent ketone, the multifunctionality of the catalyst, possessing both acidic and basic sites, suggests its potential for adaptation in more complex syntheses involving ether formation.

Furthermore, metal-free catalytic systems are gaining attention. A novel method for the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds using a base-catalyzed reaction highlights the potential for avoiding expensive and toxic metal catalysts. mdpi.com Such strategies could be explored for the synthesis of 2-Pentanone, 4-ethoxy-.

Enzymatic Synthesis and Biocatalytic Transformations of Related Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While direct enzymatic synthesis of 2-Pentanone, 4-ethoxy- is not widely reported, the biocatalytic transformations of related compounds provide a strong foundation for future development. For instance, Baeyer-Villiger monooxygenases (BVMOs) are known to oxidize ketones to esters. nih.gov Although this is a different transformation, it demonstrates the ability of enzymes to act on keto-substrates with high selectivity.

The preparation of keto analogues of asparagine and glutamine has been achieved through enzymatic reactions, indicating the feasibility of using enzymes to manipulate keto acids and related compounds. nih.gov Furthermore, scalable biocatalytic C-H oxyfunctionalization reactions, often utilizing cytochrome P450 enzymes, have been developed to introduce hydroxyl groups into various molecules with high regio- and stereoselectivity. nih.gov This approach could be envisioned to first produce 4-hydroxy-2-pentanone from a precursor, which could then be subjected to a subsequent etherification step.

Process Optimization and Scalability Considerations

The efficient synthesis of 2-Pentanone, 4-ethoxy- on an industrial scale necessitates careful consideration of process optimization to maximize yield, purity, and cost-effectiveness. While specific literature on the large-scale production of 2-Pentanone, 4-ethoxy- is limited, general principles of relevant synthetic methodologies can be applied to understand the key parameters for optimization and scalability. The most probable synthetic routes for this compound are the Williamson ether synthesis and the Michael addition.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including those with additional functional groups like ketones. numberanalytics.commasterorganicchemistry.com This reaction involves the reaction of an alkoxide with an alkyl halide. numberanalytics.com For the synthesis of 2-Pentanone, 4-ethoxy-, this would likely involve the reaction of a 4-halopentan-2-one with sodium ethoxide, or the reaction of the sodium salt of 4-hydroxypentan-2-one (B1618087) with an ethyl halide.

Another viable route is the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org In the case of 2-Pentanone, 4-ethoxy-, this would entail the addition of an ethoxide to a suitable α,β-unsaturated ketone precursor.

Process Optimization for Williamson Ether Synthesis

The optimization of the Williamson ether synthesis for producing 2-Pentanone, 4-ethoxy- would focus on several key variables:

Choice of Base and Solvent: The selection of the base and solvent system is critical. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the alkoxide. numberanalytics.com The choice of solvent influences the reaction rate and yield, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred as they can enhance the nucleophilicity of the alkoxide. numberanalytics.comfrancis-press.com The use of a strong base in a polar aprotic solvent generally leads to higher yields compared to weaker bases in protic solvents. numberanalytics.com

Temperature and Reaction Time: The reaction temperature is a crucial factor. While higher temperatures can increase the reaction rate, they may also promote side reactions, such as elimination, which would reduce the yield of the desired ether. numberanalytics.comresearchgate.net Therefore, the temperature must be carefully controlled to find an optimal balance between reaction rate and selectivity. Typical temperatures for Williamson ether synthesis range from 50-100 °C. researchgate.net

Catalyst: The use of a phase-transfer catalyst (PTC) can be highly beneficial, especially for industrial applications. acs.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate and allowing for milder reaction conditions. acs.org This can also eliminate the need for anhydrous solvents, which is a significant advantage for large-scale production. acs.org

Reactant Purity and Stoichiometry: The purity of the reactants is important to avoid side reactions. The stoichiometry of the reactants should also be optimized to ensure complete conversion of the limiting reagent and to minimize waste.

Scalability Considerations for Williamson Ether Synthesis

Scaling up the Williamson ether synthesis from the laboratory to an industrial scale presents several challenges:

Heat Management: The reaction is often exothermic, and efficient heat removal is crucial to maintain temperature control and prevent runaway reactions. The choice of reactor design, including cooling systems, is therefore a key consideration.

Mass Transfer: In heterogeneous systems, such as those employing a solid base or a phase-transfer catalyst, efficient mixing is essential to ensure adequate mass transfer between the phases. The type of agitator and the reactor geometry play a significant role.

Work-up and Purification: The work-up procedure to isolate and purify the product needs to be scalable. This may involve extraction, distillation, and crystallization. The choice of solvents for extraction and the design of the distillation column are important factors.

Waste Management: The generation of salt as a byproduct is a characteristic of the Williamson ether synthesis. thegoodscentscompany.com An efficient and environmentally sound method for the disposal or recycling of this salt is a necessary part of a sustainable industrial process.

Process Optimization for Michael Addition

If a Michael addition route is employed, the following parameters would be the focus of optimization:

Catalyst: A variety of catalysts can be used for the Michael addition, including bases, acids, and organocatalysts. The choice of catalyst will depend on the specific substrate and desired reaction conditions.

Solvent: The solvent can have a significant impact on the reaction rate and selectivity. Both protic and aprotic solvents can be used, and the optimal choice will depend on the specific reaction.

Temperature: As with the Williamson synthesis, temperature control is important to balance the reaction rate with the potential for side reactions.

Scalability Considerations for Michael Addition

The scalability of the Michael addition is generally considered to be good due to the typically mild reaction conditions. Key considerations include:

Reactor Design: The choice of reactor will depend on whether the reaction is homogeneous or heterogeneous. Continuous flow reactors can offer advantages in terms of heat and mass transfer, as well as process control.

Product Isolation: The purification of the product from the reaction mixture is a key step. This may involve distillation, crystallization, or chromatography, depending on the properties of the product and any byproducts.

Interactive Data Tables

The following tables illustrate the effect of different parameters on the yield of a typical Williamson ether synthesis, providing a general guide for the optimization of the synthesis of 2-Pentanone, 4-ethoxy-.

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield

BaseSolventYield (%)
Sodium Hydride (NaH)Dimethylformamide (DMF)85
Potassium tert-butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)90
Sodium Hydroxide (NaOH)Water40
Data is illustrative and based on general findings for Williamson ether synthesis. numberanalytics.com

Table 2: Effect of Leaving Group on Williamson Ether Synthesis Rate

Leaving GroupRelative Rate
Iodo- (I)>
Bromo- (Br)>
Chloro- (Cl)
This table illustrates the general trend of leaving group ability in SN2 reactions like the Williamson ether synthesis.

Reaction Mechanisms and Reactivity of 2 Pentanone, 4 Ethoxy

Intramolecular Rearrangements and Cyclization Reactions

While specific studies on the thermal decomposition of 2-Pentanone, 4-ethoxy- are not extensively detailed in the provided results, general principles of ketone and ether decomposition can be inferred. Under thermal stress, molecules like 2-Pentanone, 4-ethoxy- may undergo decomposition. otto-chemie.de For instance, it has been noted that above 150°C, similar compounds can split off small quantities of formaldehyde. otto-chemie.de The presence of both a carbonyl and an ether functional group suggests multiple potential decomposition pathways, including cleavage of the C-O bond in the ethoxy group or reactions involving the carbonyl group and adjacent carbon atoms. The stability of the molecule is such that decomposition is generally avoided if the compound is used according to specifications and strong heating is avoided. otto-chemie.de

Quantum-chemical studies on related hydroxy ketones provide insights into potential cyclization reactions, which are a form of intramolecular rearrangement. researchgate.netresearchgate.net These studies suggest that intramolecular reactions can lead to the formation of cyclic structures, such as pyran derivatives. researchgate.netresearchgate.net

The mechanisms of intramolecular reactions, such as rearrangements and cyclizations, can be either concerted (occurring in a single step) or stepwise (involving one or more intermediates). Computational studies on similar systems, like dehydro-Diels-Alder reactions, indicate that a concerted reaction is often energetically favored. nih.gov However, the energy difference between concerted and stepwise pathways can sometimes be small, suggesting that both mechanisms could be in competition. nih.govnih.gov

For reactions involving bond formation and breaking, such as a cyclization, the reaction may proceed through a transition state that has characteristics of both pathways. nih.gov For example, theoretical studies on the decomposition of related compounds have identified both concerted and stepwise mechanisms for the elimination of small molecules like H2. researchgate.net The specific pathway taken by 2-Pentanone, 4-ethoxy- would depend on the reaction conditions and the specific intramolecular transformation occurring.

Intermolecular Transformations

The carbonyl group in 2-Pentanone, 4-ethoxy- is a key site for intermolecular reactions, particularly nucleophilic additions. The carbon-oxygen double bond is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. chemguide.co.uk

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the oxygen atom to yield the final product. chemguide.co.uk For example, aldehydes and ketones react with alcohols in the presence of an acid catalyst to form acetals. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org

The reactivity of the ketone can be influenced by the presence of the ethoxy group. The electron-donating nature of the ether oxygen may slightly deactivate the carbonyl group towards nucleophilic attack compared to a simple ketone like 2-pentanone.

Table 1: Examples of Nucleophilic Addition Reactions

Reactant TypeProduct Type
Grignard ReagentsTertiary Alcohols
Alcohols (in acid)Acetals
Hydrogen CyanideHydroxynitriles chemguide.co.uk

This table presents potential reaction types based on general ketone reactivity.

The ether linkage in 2-Pentanone, 4-ethoxy- consists of an oxygen atom bonded to two carbon atoms. The lone pairs of electrons on the oxygen atom make it susceptible to electrophilic attack. However, ethers are generally considered to be relatively unreactive and require strong acids to cleave the C-O bond.

In the presence of a strong acid, the ether oxygen can be protonated, forming an oxonium ion. This is the first step in the acid-catalyzed cleavage of ethers. The subsequent step involves nucleophilic attack by a counter-ion on one of the adjacent carbon atoms, leading to the breaking of the C-O bond.

A study on a related compound, 5,20-diphenyl-10,15-di(p-tolyl)-2-oxa-3-ethoxy-3-hydro-21-carbaporphyrin, demonstrated the removal of the ethoxy substituent upon addition of acid, proceeding through an exocyclic C(3)−O bond cleavage. acs.org

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, are reactive due to the phenomenon of keto-enol tautomerism. msu.edulibretexts.org 2-Pentanone, 4-ethoxy- has two alpha-carbons, one at the C1 position (a methyl group) and the other at the C3 position (a methylene (B1212753) group).

Under acidic or basic conditions, a proton can be removed from an alpha-carbon, leading to the formation of an enol or an enolate ion, respectively. msu.edulibretexts.org These species are nucleophilic and can react with various electrophiles. youtube.com

Table 2: Keto-Enol Tautomerism

TautomerKey Features
Keto formContains a carbonyl group (C=O)
Enol formContains a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) libretexts.org

The formation of the enol or enolate is a key step in many reactions, including:

Halogenation: In the presence of acid and a halogen, alpha-halogenation can occur. youtube.com

Alkylation: Enolates can be alkylated by reacting with alkyl halides. youtube.com

Aldol (B89426) Condensation: Enolates can react with other carbonyl compounds in aldol-type reactions. msu.edu

The presence of the ethoxy group at the 4-position might influence the regioselectivity of enolate formation, potentially favoring the formation of the enolate at the C3 position due to steric or electronic effects.

Oxidative and Reductive Chemistry

The presence of both a ketone and an ether in 2-Pentanone, 4-ethoxy- allows for a range of oxidative and reductive transformations. The selectivity of these reactions, targeting either the ketone or the ether moiety, is a key consideration in synthetic applications.

The ketone group in 2-Pentanone, 4-ethoxy- is readily susceptible to reduction to form the corresponding secondary alcohol, 4-ethoxy-2-pentanol. This transformation can be achieved using a variety of reducing agents, with the stereochemical outcome being a significant aspect of the reaction. The reduction of β-alkoxy ketones can lead to the formation of either syn- or anti-1,3-diol monoethers, depending on the choice of reagent and reaction conditions.

Common metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective for this reduction. The diastereoselectivity of these reductions can often be controlled. For instance, chelation-controlled reductions, where a metal ion coordinates to both the carbonyl oxygen and the ether oxygen, typically lead to the formation of the syn-diol. Reagents like zinc borohydride (Zn(BH₄)₂) are known to favor the formation of syn-1,3-diols from β-hydroxy ketones, a principle that can be extended to β-alkoxy ketones. chem-station.com Conversely, non-chelating reducing agents, such as those employing bulky hydride sources, may favor the formation of the anti-diol via a Felkin-Ahn model of stereoinduction.

A notable method for the stereoselective reduction of β-alkoxy ketones involves the use of samarium diiodide (SmI₂) in the presence of a proton source like methanol. This electron-transfer reduction process can exhibit high levels of diastereoselectivity, often favoring the formation of the anti-1,3-diol monoether. Current time information in Chatham County, US. The stereoselectivity is influenced by the nature of the alkoxy group and its ability to complex with the samarium ion. Current time information in Chatham County, US.

Table 1: Representative Methods for the Selective Reduction of β-Alkoxy Ketones

Reducing Agent/SystemPredominant StereoisomerGeneral Yield (%)Reference
LiAlH₄ / LiIsynHigh scispace.com
Zn(BH₄)₂synGood to High chem-station.com
NaBH(OAc)₃antiGood chem-station.com
SmI₂ / MeOHantiHigh Current time information in Chatham County, US.

This table presents generalized outcomes for the reduction of β-alkoxy ketones, which are expected to be applicable to 2-Pentanone, 4-ethoxy-.

Catalytic transfer hydrogenation offers another mild and efficient method for the reduction of the ketone in 2-Pentanone, 4-ethoxy-. Using hydrogen donors like isopropanol (B130326) or formic acid in the presence of transition metal catalysts (e.g., ruthenium or rhodium complexes), the ketone can be selectively reduced to the corresponding alcohol. nih.govresearchgate.net Asymmetric transfer hydrogenation, employing chiral ligands, can achieve high enantioselectivity, which is of significant interest in the synthesis of optically active compounds. nih.govresearchgate.net

The controlled oxidation of 2-Pentanone, 4-ethoxy- is more challenging due to the presence of multiple oxidizable sites. Ketones are generally resistant to mild oxidation conditions. Strong oxidizing agents, such as permanganate (B83412) or dichromate under acidic conditions, can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a reaction that proceeds through the enol form. For an unsymmetrical ketone like 2-Pentanone, 4-ethoxy-, this would likely result in a mixture of carboxylic acids.

The ether linkage also presents a potential site for oxidation. The hydrogen atoms on the carbon adjacent to the ether oxygen (the α-position) can be susceptible to oxidation, potentially leading to the formation of an ester or lactone, or cleavage of the ether bond.

A more controlled oxidation might be achieved by first reducing the ketone to the corresponding alcohol, 4-ethoxy-2-pentanol. The resulting secondary alcohol can then be selectively oxidized back to the ketone using a wide range of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. However, more aggressive oxidation of 4-ethoxy-2-pentanol could lead to C-C bond cleavage. For instance, copper-catalyzed aerobic oxidation has been shown to promote the oxidative cleavage of the C-C bond in β-alkoxy alcohols, yielding aldehydes or carboxylic acids. nih.gov

Direct oxidation of the C-H bonds in 2-Pentanone, 4-ethoxy- is also a possibility. The generation of alkoxy radicals from alcohols via photoredox catalysis can lead to β-scission of C-C bonds. research-solution.com A similar radical-based process initiated at the ether or ketone moiety of 2-Pentanone, 4-ethoxy- could lead to complex fragmentation products.

Catalytic Reactivity Studies

The catalytic reactivity of 2-Pentanone, 4-ethoxy- primarily involves transformations of the ketone functionality, although the ether group can also participate under certain conditions.

Catalytic hydrogenation is a fundamental reaction for the reduction of the ketone group. Using heterogeneous catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) on a solid support (e.g., carbon or alumina) and molecular hydrogen (H₂), 2-Pentanone, 4-ethoxy- can be converted to 4-ethoxy-2-pentanol. libretexts.org The reaction conditions (temperature, pressure, and choice of catalyst) can influence the rate and selectivity of the hydrogenation. For instance, in bifunctional molecules, the choice of solvent and catalyst can affect the chemoselectivity between the hydrogenation of a carbonyl group versus another functional group, such as an aromatic ring. researchgate.net

Under more forcing conditions, catalytic hydrodeoxygenation (HDO) can occur. This process involves the removal of the oxygen atoms from the molecule as water. For 2-Pentanone, 4-ethoxy-, complete hydrodeoxygenation would yield pentane (B18724). This type of reaction is highly relevant in the upgrading of biomass-derived oils, which are rich in oxygenated compounds. researchgate.net HDO typically requires more robust catalysts, such as bimetallic systems (e.g., Ni-Mo) or noble metals on acidic supports, and higher temperatures and pressures. mdpi.com The reaction would likely proceed through the initial hydrogenation of the ketone to the alcohol, followed by dehydration to an alkene, and subsequent hydrogenation of the double bond. The ether bond would also be cleaved and reduced in this process.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-Pentanone, 4-ethoxy-. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

The structure of 4-ethoxypentan-2-one contains several distinct proton and carbon environments, which can be predicted and verified using NMR data.

Predicted ¹H and ¹³C NMR Data for 2-Pentanone, 4-ethoxy-

Atom Numbering Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 CH₃-C(2)=O ~2.1 (singlet) ~30
2 C=O - ~208
3 -CH₂- ~2.6 (multiplet) ~50
4 -CH(O)- ~3.8 (multiplet) ~75
5 CH₃-C(4) ~1.2 (doublet) ~20
6 O-CH₂-CH₃ ~3.4 (quartet) ~64

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the precise structural connectivity. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bonds, typically over two to three bonds. researchgate.net For 4-ethoxypentan-2-one, COSY would show correlations between the protons of the ethoxy group (H6/H7), and crucially, between the protons on the pentanone backbone (H3, H4, and H5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons, providing definitive C-H one-bond correlations. columbia.edulibretexts.org Each proton signal would correlate to the carbon signal of the atom it is bonded to, for example, the doublet at ~1.2 ppm would show a cross-peak with the carbon signal at ~20 ppm, assigning them both to the methyl group at position 5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular puzzle by showing correlations between protons and carbons over two to four bonds. columbia.educ6h6.org Key HMBC correlations for 4-ethoxypentan-2-one would include:

The methyl protons at H1 correlating to the carbonyl carbon C2.

The H3 protons correlating to the carbonyl carbon C2 and the chiral carbon C4.

The ethoxy protons (H6) correlating to the C4 carbon, confirming the position of the ether linkage.

2-Pentanone, 4-ethoxy- possesses a chiral center at the C4 position, meaning it can exist as two enantiomers. While standard NMR cannot distinguish between enantiomers, advanced NMR techniques can be employed for stereochemical assignment, often through the analysis of diastereomeric derivatives. The coupling constants (J-values) between protons on adjacent carbons (H3 and H4, H4 and H5) are influenced by the dihedral angle between them, which can provide clues about the molecule's preferred conformation in solution. For a definitive assignment of absolute stereochemistry, chiral derivatizing agents or chiral solvating agents would be required to induce separate NMR signals for the enantiomers, or more complex techniques like Nuclear Overhauser Effect (NOESY) spectroscopy on a suitable derivative could be used to probe through-space proximities. e-bookshelf.de

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. dtic.mil

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. scispace.com For 2-Pentanone, 4-ethoxy-, which has a molecular formula of C₇H₁₄O₂, the calculated monoisotopic mass is 130.09938 Da. nih.gov An HRMS measurement confirming this exact mass would differentiate it from other isomeric compounds or compounds with a similar nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of a 2-Pentanone, 4-ethoxy- sample and for identifying it within complex mixtures, such as natural product extracts or reaction products. researchgate.netbiomedpharmajournal.orgjournalajrb.com

The mass spectrum generated by GC-MS also reveals the molecule's fragmentation pattern upon electron ionization, which serves as a molecular fingerprint. While a specific spectrum for 4-ethoxypentan-2-one is not widely published, a predicted fragmentation pattern can be inferred based on its structure and known fragmentation mechanisms of ketones and ethers. youtube.com

Predicted Key Fragments in the Mass Spectrum of 2-Pentanone, 4-ethoxy-

m/z Proposed Fragment Ion Fragmentation Pathway
130 [C₇H₁₄O₂]⁺˙ Molecular Ion (Parent Peak)
115 [C₆H₁₁O₂]⁺ Loss of a methyl radical (•CH₃) from C1 (alpha-cleavage)
87 [C₄H₇O₂]⁺ Loss of a propyl radical (•C₃H₇)
85 [C₅H₉O]⁺ Loss of an ethoxy radical (•OCH₂CH₃)
71 [C₄H₇O]⁺ Cleavage at C3-C4 bond
58 [C₃H₆O]⁺˙ McLafferty rearrangement (if applicable) youtube.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. smu.edu These spectra provide direct information about the functional groups present and can also be used to study the molecule's conformational isomers. nih.govresearchgate.net

For 2-Pentanone, 4-ethoxy-, the key functional groups are the ketone (C=O) and the ether (C-O-C). These groups give rise to characteristic and readily identifiable bands in the vibrational spectra.

Characteristic IR and Raman Bands for 2-Pentanone, 4-ethoxy-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H (Alkyl) Stretching 2850 - 3000 Medium to Strong Strong
C=O (Ketone) Stretching ~1715 Strong Medium
C-H (Alkyl) Bending 1350 - 1470 Medium Medium
C-O-C (Ether) Asymmetric Stretch 1260 - 1000 Strong Weak

The IR spectrum would be dominated by a very strong absorption around 1715 cm⁻¹ due to the carbonyl stretch and another strong absorption in the 1260-1000 cm⁻¹ region from the C-O-C ether stretch. nist.gov The Raman spectrum would provide complementary information, with the C-H and C-C skeletal vibrations often being more prominent. chemicalbook.comresearchgate.net

Furthermore, detailed analysis of the vibrational spectra, often supported by computational chemistry, can distinguish between different conformers of the molecule. researchgate.net Rotations around the C-C and C-O single bonds can lead to different stable geometries, each with a unique set of vibrational frequencies. By comparing experimental spectra to calculated spectra for different conformers, the most stable conformation in a given state (gas, liquid, solid) can be determined. arxiv.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying molecules of the size of 2-Pentanone, 4-ethoxy-. In a typical DFT study, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), cc-pVTZ) would be tested to find a level of theory that accurately reproduces known properties or is validated against higher-level calculations.

A DFT analysis of 2-Pentanone, 4-ethoxy- would yield optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. researchgate.net These calculations are crucial for understanding the influence of the ethoxy group on the ketone functionality. Studies on similar β-alkoxy methylketones have utilized DFT to rationalize stereoselectivities in reactions, demonstrating the method's power in this class of compounds. nih.govacs.org

Table 1: Hypothetical Data from DFT Calculations on 2-Pentanone, 4-ethoxy- (Note: The following data are illustrative of what a DFT study would produce and are not based on actual published results for this specific molecule.)

PropertyCalculated ValueUnits
Ground State Energy(example value)Hartrees
Dipole Moment(example value)Debye
HOMO Energy(example value)eV
LUMO Energy(example value)eV
C=O Stretch Freq.(example value)cm⁻¹

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are often used as benchmarks for DFT results. For 2-Pentanone, 4-ethoxy-, MP2 or CCSD(T) calculations could provide a highly accurate ground state energy and geometry.

Furthermore, to study photochemical reactions or UV-Vis spectra, excited state calculations are necessary. Methods like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled Cluster (EOM-CC) would be employed to calculate the energies of excited states, oscillator strengths, and predict electronic transition wavelengths.

Reaction Mechanism Modeling and Energetic Pathways

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. For 2-Pentanone, 4-ethoxy-, this could involve its synthesis, decomposition, or its reaction with other species.

To model a chemical reaction, the structures of reactants, products, and, crucially, the transition state (TS) connecting them must be located on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy along the reaction coordinate. Locating and characterizing the TS (e.g., by confirming it has exactly one imaginary frequency) is a key step. The energy difference between the reactants and the transition state defines the activation barrier (Ea), a critical factor in determining reaction rates. For complex, multi-step reactions, a full reaction profile involving all intermediates and transition states would be mapped out. pku.edu.cnnih.gov

From the computed energies of reactants, transition states, and products, important kinetic and thermodynamic data can be derived. Using statistical mechanics, via the calculation of partition functions, one can compute thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction.

The activation energy (Ea) obtained from transition state calculations can be used within Transition State Theory (TST) to estimate the reaction rate constant (k). This allows for a theoretical prediction of how fast a reaction involving 2-Pentanone, 4-ethoxy- would proceed under given conditions.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of 2-Pentanone, 4-ethoxy- (Note: These values are for illustrative purposes to show what a reaction modeling study would generate.)

ParameterCalculated ValueUnits
Activation Energy (Ea)(example value)kcal/mol
Enthalpy of Reaction (ΔH)(example value)kcal/mol
Gibbs Free Energy of Reaction (ΔG)(example value)kcal/mol

Conformational Analysis and Molecular Dynamics Simulations

A conformational search would typically be the first step, using methods like molecular mechanics or semi-empirical methods to quickly generate many possible conformers, followed by re-optimization of the most stable ones using DFT. This analysis is critical, as the reactivity of a flexible molecule can be governed by the population of its reactive conformers. For example, in aldol (B89426) reactions of related β-alkoxy ketones, the specific conformation of the enolate was found to be determinant for the stereochemical outcome. nih.govacs.orgresearchgate.net

First-principles molecular dynamics (MD) simulations, where forces are calculated "on-the-fly" using quantum mechanics, can provide a dynamic picture of the molecule's behavior over time at finite temperatures. acs.org MD simulations can explore conformational changes, solvent effects, and even reaction dynamics in a more realistic environment than static calculations at 0 K. acs.org This approach can reveal how molecular motions and interactions with surrounding solvent molecules might influence a reaction pathway.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In the realm of computational chemistry, the prediction of spectroscopic parameters for molecules like 2-Pentanone, 4-ethoxy- serves as a crucial bridge between theoretical models and experimental observations. By employing quantum mechanical calculations, it is possible to forecast various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These theoretical predictions can then be systematically compared with experimental spectra to validate the computational methods, aid in the assignment of experimental signals, and provide deeper insights into the molecule's electronic structure and conformation.

While specific computational studies dedicated exclusively to 2-Pentanone, 4-ethoxy- are not extensively documented in publicly accessible literature, the methodologies for such analyses are well-established for ketones and related aliphatic compounds. The general approach involves optimizing the molecular geometry of the compound at a certain level of theory and then calculating the desired spectroscopic properties.

Theoretical prediction of NMR spectra, particularly 13C and 1H chemical shifts, is a powerful tool for structural elucidation. The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT). Studies on various ketones have demonstrated that the choice of the DFT functional and the basis set is critical for achieving high accuracy in predicting chemical shifts. thegoodscentscompany.com

For instance, research on cyclic ketones has shown that the B3LYP functional combined with the 6-311G(d,p) basis set provides a good balance of accuracy and computational cost for predicting 13C chemical shifts. thegoodscentscompany.com The theoretical chemical shifts are typically calculated as absolute shielding values and then referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

A hypothetical comparison for 2-Pentanone, 4-ethoxy- would involve the following steps:

Experimental Data Acquisition: Recording the 1H and 13C NMR spectra of a synthesized and purified sample of 2-Pentanone, 4-ethoxy-.

Computational Modeling: Building a 3D model of the 2-Pentanone, 4-ethoxy- molecule and optimizing its geometry using a method like DFT with a suitable functional (e.g., B3LYP) and basis set.

NMR Chemical Shift Calculation: Using the optimized geometry to calculate the 13C and 1H isotropic shielding constants using the GIAO method.

Data Comparison and Analysis: Converting the calculated shielding constants to chemical shifts relative to TMS and comparing them with the experimental values. The agreement between the predicted and experimental data is often assessed using statistical measures like the mean absolute error (MAE) and the root mean square error (RMSE).

To illustrate this, the following table presents a hypothetical comparison of predicted and experimental 13C NMR chemical shifts for 2-Pentanone, 4-ethoxy-, based on typical values for similar structures.

Table 1: Hypothetical Comparison of Predicted and Experimental 13C NMR Chemical Shifts for 2-Pentanone, 4-ethoxy-

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C1 (CH3-C=O)29.529.8-0.3
C2 (C=O)208.0208.5-0.5
C3 (CH2)48.048.3-0.3
C4 (CH)75.075.5-0.5
C5 (CH3-CH)19.019.2-0.2
C6 (O-CH2)64.064.4-0.4
C7 (CH3-CH2)15.015.3-0.3

Note: The data in this table is illustrative and not based on actual reported values for 2-Pentanone, 4-ethoxy-.

Theoretical calculations are also extensively used to predict the vibrational frequencies of molecules, which correspond to the absorption bands in an IR spectrum. DFT calculations can provide the harmonic vibrational frequencies, which often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

For ketones, the most prominent IR absorption band is the C=O stretching vibration, which typically appears in the region of 1700-1725 cm-1. Computational studies on ketones have shown that DFT methods can predict this stretching frequency with good accuracy. A comparative study would involve calculating the vibrational frequencies and their corresponding intensities and comparing them to the experimental FT-IR spectrum.

The following table provides an example of how theoretical and experimental IR data for a ketone like 2-Pentanone, 4-ethoxy- would be compared.

Table 2: Illustrative Comparison of Key Predicted and Experimental IR Frequencies for 2-Pentanone, 4-ethoxy-

Vibrational ModePredicted Frequency (cm-1)Experimental Frequency (cm-1)Assignment
ν(C=O)17151718Carbonyl stretch
ν(C-O-C)11001105Ether stretch
ν(C-H)2970-28502975-2860Aliphatic C-H stretch

Note: The data in this table is for illustrative purposes and does not represent actual measured values for 2-Pentanone, 4-ethoxy-.

While predicting a full mass spectrum computationally is more complex than for NMR or IR, theoretical calculations can help in understanding the fragmentation pathways of the molecular ion. Upon electron ionization, the 2-Pentanone, 4-ethoxy- molecule would form a radical cation, which can then undergo various fragmentation reactions. Computational chemistry can be used to calculate the energies of different fragment ions and the transition states connecting them, thus predicting the most likely fragmentation patterns.

For 2-Pentanone, 4-ethoxy-, key fragmentation pathways would likely involve cleavage alpha to the carbonyl group and cleavage of the ether linkage. PubChem does indicate the existence of experimental GC-MS data for this compound, which would be essential for any comparative study.

Applications in Organic Synthesis and Specialty Chemistry

Role as a Synthetic Intermediate for Value-Added Chemicals

As a chemical intermediate, 2-Pentanone, 4-ethoxy- can be synthesized and then used in subsequent reaction steps to produce more complex molecules. Its bifunctional nature allows for a range of chemical modifications.

The synthesis of 4-ethoxypentan-2-one itself is an example of an advanced organic transformation. It can be prepared through the Michael addition (conjugate addition) of ethanol (B145695) to 3-penten-2-one. chemsrc.com This reaction, often catalyzed by a base, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

While specific advanced transformations starting from 4-ethoxypentan-2-one are not extensively documented, its structure lends itself to a variety of potential reactions:

Ketone Reduction: The ketone group can be reduced to a secondary alcohol, yielding 4-ethoxypentan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting chiral diol could be a valuable building block.

Enolate Chemistry: The presence of α-hydrogens next to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the C1 or C3 positions.

Ether Cleavage: The ethoxy group can be cleaved under strongly acidic conditions (e.g., using hydroiodic acid or hydrobromic acid), which would convert the molecule into a pentan-2,4-dione derivative.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and their synthesis often relies on versatile building blocks. sciencepublishinggroup.com Ketones are common precursors for a wide array of heterocyclic systems through condensation reactions with dinucleophiles. organic-chemistry.orgorganic-chemistry.org For example, the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) yields pyrazoles, while reaction with urea (B33335) can produce pyrimidines.

Although no specific examples of 4-ethoxypentan-2-one being used in this manner were found in the searched literature, its 1,3-dicarbonyl-like nature (after potential cleavage of the ether) or direct condensation reactions at the ketone could theoretically allow it to serve as a building block for heterocycles like:

Pyrazoles: Through condensation with hydrazine or its derivatives.

Pyrimidines: By reacting with urea or thiourea.

Oxazines: Via reactions involving hydroxylamine (B1172632) derivatives.

The synthesis of novel fused heterocycles, such as pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives, often starts from complex pyrazolone (B3327878) precursors, highlighting the importance of functionalized carbonyl compounds in creating diverse molecular scaffolds. beilstein-journals.org

Function as a Specialty Solvent in Chemical Processes

Detailed studies on the application of 4-ethoxypentan-2-one as a specialty solvent are not prominent in the available literature. However, the properties of related ketones and ethers suggest potential utility. For instance, methyl isobutyl ketone (MIBK), a structurally related compound, is used as a solvent for various resins, lacquers, and nitrocellulose due to its low water solubility and stability. wikipedia.org Similarly, specialty ether solvents like cyclopentyl methyl ether are valued in chemical synthesis for their high hydrophobicity and stability towards acids and bases. zeon.eu

Given its structure, 4-ethoxypentan-2-one possesses both a polar ketone group and a less polar ether group, giving it moderate polarity. This could make it a useful solvent for specific applications where a balance of these properties is required, potentially dissolving a range of both polar and non-polar compounds.

Coordination Chemistry: Ligand Properties and Metal Complexation

The field of coordination chemistry studies the formation of complexes between a central metal ion and surrounding molecules or ions called ligands. dacollege.orglibretexts.org The formation of such a complex is typically a Lewis acid-base interaction, where the ligand donates a pair of electrons to the metal ion. dacollege.org

Ketones can act as ligands by donating a lone pair of electrons from the carbonyl oxygen to a metal center. The presence of the ethoxy group in 4-ethoxypentan-2-one could influence its coordinating ability. The electron-donating nature of the ether oxygen might affect the electron density at the carbonyl oxygen, potentially modulating the strength of the metal-ligand bond. In a related isomer, 2-ethoxypentan-3-one, it is suggested that the ethoxy group may deactivate the ketone toward nucleophilic attack, a principle that could also apply to its interaction with metal ions.

While no specific metal complexes of 4-ethoxypentan-2-one are described in the searched results, β-dicarbonyl compounds are well-known for their ability to form stable chelate complexes with a wide range of metals. Although 4-ethoxypentan-2-one is not a dicarbonyl, its dual oxygen functionalities could potentially allow for interesting coordination behavior, though likely as a monodentate or bridging ligand rather than a bidentate chelating agent.

Derivatization for Enhanced Functionality (e.g., specific molecular probes, materials monomers)

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which is a common strategy for creating molecules with specific functions. research-solution.com This can include the synthesis of fluorescent molecular probes for biological imaging or the creation of monomers for polymerization. nih.govbeilstein-journals.org

There is no specific information in the searched literature on the derivatization of 4-ethoxypentan-2-one for these purposes. However, the functional groups present offer several handles for such modifications:

For Molecular Probes: The ketone functionality could be reacted with a hydrazine or hydroxylamine derivative that is tagged with a fluorophore. This is a common method for creating probes to detect carbonyl-containing compounds.

For Materials Monomers: The ketone could be transformed into a polymerizable group. For example, a Wittig reaction could convert the carbonyl into a vinyl group, creating a potential monomer. While literature describes the synthesis of vinyl ketone monomers, specific examples starting from 4-ethoxypentan-2-one were not found. google.com

The general principles of derivatization are well-established, such as using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation to increase volatility for gas chromatography, or using various reagents to attach fluorescent tags. sigmaaldrich.com These principles could theoretically be applied to 4-ethoxypentan-2-one to create derivatives with enhanced functionality.

Environmental Fate and Degradation Mechanisms

Atmospheric Chemistry and Gas-Phase Degradation Pathways

Once released into the atmosphere, 2-Pentanone, 4-ethoxy- is expected to exist predominantly in the gas phase due to its presumed volatility, a characteristic common to ketones with similar molecular weights. nih.gov Its atmospheric fate is primarily dictated by reactions with photochemically generated oxidants.

The principal degradation pathway for 2-Pentanone, 4-ethoxy- in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. researchgate.netacs.org The rate constant for the reaction of OH radicals with ketones is a critical parameter for determining their atmospheric lifetime. For the structurally similar compound 2-pentanone, the rate constant for its gas-phase reaction with OH radicals has been determined to be (4.56 ± 0.30) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govresearchgate.netacs.org The presence of an ethoxy group in 2-Pentanone, 4-ethoxy- is likely to increase the reaction rate constant due to the additional reactive C-H bonds. For instance, the rate constant for the reaction of OH radicals with 2-ethoxyethanol (B86334) is significantly higher than that of ethanol (B145695), indicating the influence of the ether group. scielo.br

Based on structure-activity relationships, the atmospheric lifetime of 2-Pentanone, 4-ethoxy- can be estimated. The atmospheric lifetime (τ) is inversely proportional to the reaction rate constant (kOH) and the average concentration of the oxidant ([OH]). Assuming a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of 2-pentanone is calculated to be approximately 3.5 days. nih.govechemi.com Given the likely higher reactivity of 2-Pentanone, 4-ethoxy-, its atmospheric lifetime is expected to be shorter than that of 2-pentanone.

Table 1: Comparison of OH Radical Reaction Rate Constants and Atmospheric Lifetimes for Selected Ketones

CompoundRate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric LifetimeReference
2-Pentanone(4.56 ± 0.30) × 10⁻¹²~3.5 days nih.govresearchgate.netacs.org
4-Methyl-2-pentanone(1.40 ± 0.07) x 10⁻¹¹~1.6 days researchgate.net
2-Heptanone(1.17 ± 0.11) × 10⁻¹¹~1.9 days researchgate.netacs.org
2-Pentanone, 4-ethoxy- Estimated to be > 4.56 x 10⁻¹²Estimated to be < 3.5 daysInference

Data for 2-Pentanone, 4-ethoxy- is estimated based on the structure of analogous compounds.

The gas-phase reaction of 2-Pentanone, 4-ethoxy- with OH radicals is anticipated to proceed via hydrogen abstraction from various positions on the molecule. researchgate.net This initial reaction leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical, primarily with nitric oxide (NO), lead to the formation of an alkoxy radical (RO). The fate of the alkoxy radical determines the final degradation products.

For 2-pentanone, the major degradation products identified from its reaction with OH radicals include formaldehyde, acetaldehyde, and propanal. researchgate.netacs.org The degradation of 2-Pentanone, 4-ethoxy- is expected to produce a more complex mixture of oxygenated volatile organic compounds (OVOCs). Potential degradation products, based on the fragmentation of the parent molecule, could include:

Acetaldehyde and other smaller aldehydes: Resulting from the cleavage of the carbon chain.

Ethyl acetate (B1210297) and other esters: Formed through pathways involving the ethoxy group.

Smaller ketones.

Organic nitrates: Formed in the presence of nitrogen oxides (NOx). acs.org

Table 2: Identified Gaseous Degradation Products from the Reaction of 2-Pentanone with OH Radicals

ProductMolar Yield (%)Reference
Formaldehyde103 ± 10 researchgate.netacs.org
Acetaldehyde51 ± 11 researchgate.netacs.org
Propanal19 ± 3 researchgate.netacs.org
2,4-Pentanedione12 ± 3 researchgate.netacs.org
Organic Nitrates (MW 147)12 ± 4 researchgate.netacs.org

Abiotic Degradation in Aqueous and Terrestrial Environments

The fate of 2-Pentanone, 4-ethoxy- in soil and water is influenced by abiotic processes such as photolysis and hydrolysis.

While direct photolysis in the atmosphere can be a degradation pathway for some ketones that absorb sunlight at wavelengths greater than 290 nm, its significance for 2-Pentanone, 4-ethoxy- in aqueous and terrestrial environments is likely limited. nih.govechemi.com The penetration of sunlight into soil and water columns is often insufficient to induce significant photochemical decomposition. However, indirect photolysis, mediated by other light-absorbing substances in the water, could play a minor role.

Ketones are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). nih.gov The ether linkage in 2-Pentanone, 4-ethoxy- is also known to be hydrolytically stable. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aqueous and terrestrial environments.

Biotic Degradation Processes and Environmental Fate

Biodegradation is expected to be a key process in the removal of 2-Pentanone, 4-ethoxy- from soil and water. Microorganisms possess a wide range of enzymes capable of breaking down organic compounds.

While specific studies on the biodegradation of 2-Pentanone, 4-ethoxy- are not available, data for structurally similar compounds suggest it is likely to be biodegradable. For example, 2-pentanone has been shown to biodegrade in aerobic screening tests. nih.gov Similarly, other ketones and ethers can be utilized as carbon sources by various microorganisms. A study on 2-Pentanone, 4-methoxy-4-methyl- showed 29% biodegradation over 28 days, indicating that related compounds are susceptible to microbial degradation. nite.go.jp The presence of the ethoxy group may influence the rate and pathway of biodegradation. The process likely involves initial enzymatic oxidation of the ketone or ether functional group, followed by further breakdown of the molecule.

Microbial Metabolism and Metabolite Identification

The microbial metabolism of 2-Pentanone, 4-ethoxy- is hypothesized to proceed through two principal pathways, contingent on the initial enzymatic attack on either the ketone or the ether functional group.

Pathway 1: Initial Oxidation of the Ketone Group

A common route for the microbial degradation of ketones is through a Baeyer-Villiger oxidation, a reaction catalyzed by Baeyer-Villiger monooxygenases (BVMOs). researchgate.netmdpi.com These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. In the case of 2-Pentanone, 4-ethoxy-, a BVMO could potentially form one of two possible ester intermediates. Subsequent hydrolysis of this ester by an esterase would yield an alcohol and a carboxylic acid, which are then readily assimilated into central metabolic pathways. mdpi.comdtu.dk

Another potential initial step in the metabolism of short-chain ketones, particularly under anaerobic conditions, is carboxylation. researchgate.netnih.gov This reaction, catalyzed by a carboxylase, would involve the addition of a carboxyl group to the ketone, forming a β-keto acid. This intermediate can then be further metabolized.

Pathway 2: Cleavage of the Ether Linkage

Alternatively, microbial degradation can be initiated by the cleavage of the ether bond. This is typically accomplished by ether hydrolases or monooxygenases. polimi.itacs.org The enzymatic cleavage of the ether linkage in 2-Pentanone, 4-ethoxy- would likely result in the formation of ethanol and 4-hydroxy-2-pentanone. Both of these metabolites are more readily biodegradable than the parent compound. For instance, some fungi are known to cleave ether bonds through the action of peroxygenases, which can lead to the formation of an alcohol and an aldehyde or ketone. nih.gov

Research on lignin (B12514952) model compounds, which contain both ether and ketone functionalities, has shown that bacteria such as Sphingobium sp. possess multi-enzyme systems capable of cleaving β-aryl ether linkages. polimi.it This process often involves the initial oxidation of an adjacent hydroxyl group to a ketone, followed by the stereospecific cleavage of the ether bond. polimi.itnih.gov

Potential Metabolites

Based on these putative pathways, the following metabolites could be anticipated from the microbial degradation of 2-Pentanone, 4-ethoxy-:

From Ketone Oxidation:

Ethyl 2-acetoxypropanoate (or other ester isomers)

Ethanol

Acetic acid

Propanoic acid

From Ether Cleavage:

Ethanol

4-hydroxy-2-pentanone

The identification of these metabolites in environmental samples or laboratory cultures would provide strong evidence for the operative degradation pathways.

Enzymatic Degradation Mechanisms in Environmental Systems

The enzymatic machinery responsible for the degradation of 2-Pentanone, 4-ethoxy- is likely to be diverse, reflecting the compound's dual functionality. The key enzyme classes and their proposed roles are summarized below.

Table 1: Putative Enzymes Involved in the Degradation of 2-Pentanone, 4-ethoxy-

Enzyme Class Putative Action on 2-Pentanone, 4-ethoxy- Potential Products Reference(s)
Baeyer-Villiger Monooxygenases (BVMOs) Inserts an oxygen atom adjacent to the ketone group, forming an ester. Ethyl 2-acetoxypropanoate or isomeric esters researchgate.netmdpi.com
Esterases Hydrolyzes the ester intermediate produced by BVMOs. Ethanol, Acetic Acid, Propanoic Acid mdpi.comdtu.dk
Carboxylases Adds a carboxyl group to the ketone, primarily under anaerobic conditions. A β-keto acid derivative researchgate.netnih.gov
Ether Hydrolases/Monooxygenases Cleaves the ether linkage. Ethanol, 4-hydroxy-2-pentanone polimi.itacs.orgnih.gov
Peroxygenases (Fungal) Oxidative cleavage of the ether bond. Ethanol, 4-hydroxy-2-pentanone nih.gov

The activity of these enzymes is dependent on various environmental factors such as pH, temperature, oxygen availability, and the presence of specific microbial populations. For example, BVMOs are typically oxygen-dependent, while carboxylation is more common in anaerobic environments. researchgate.netmdpi.com

Table 2: Potential Microorganisms for the Degradation of 2-Pentanone, 4-ethoxy-

Microbial Genus Relevant Degradative Capabilities Reference(s)
Pseudomonas Degradation of short-chain ketones (e.g., butanone, 2-pentanone) and ether compounds. nih.gov
Rhodococcus Known to degrade a variety of ether compounds. researchgate.net
Sphingobium Possesses enzyme systems for cleaving β-aryl ether linkages in keto-compounds. polimi.itnih.gov
Candida Fungal species capable of degrading aliphatic ketones. plos.org
Agrocybe Fungi that secrete peroxygenases capable of cleaving ether bonds. nih.gov

The microorganisms listed in Table 2 are known to produce the types of enzymes that would be required to break down a molecule with the structural features of 2-Pentanone, 4-ethoxy-. It is likely that a consortium of different microbial species, each contributing specific enzymatic activities, would be involved in the complete mineralization of this compound in the environment.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste and minimize the use of hazardous substances. core.ac.ukresearchgate.net Future research will likely focus on developing more environmentally benign methods for the synthesis and transformation of 2-Pentanone, 4-ethoxy-.

Current synthetic routes often rely on traditional organic reactions that may generate significant waste. core.ac.uk A key area of future work will be the application of green chemistry metrics, such as atom economy and E-factor, to evaluate and optimize synthetic pathways. core.ac.uknih.gov The goal is to design processes that maximize the incorporation of reactant atoms into the final product, thereby minimizing byproducts. core.ac.uk

The exploration of alternative solvents is a cornerstone of green chemistry. Research into replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents will be crucial. nih.gov For instance, the use of phase transfer catalysis in solvent-free or aqueous systems presents a promising avenue for the esterification and etherification steps potentially involved in the synthesis of 2-Pentanone, 4-ethoxy-. core.ac.uk Additionally, employing renewable feedstocks as starting materials for the synthesis is a key principle of green chemistry that could be applied. researchgate.net

Biocatalysis, utilizing enzymes or whole-cell systems, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Future investigations could explore enzymatic routes for the synthesis of 2-Pentanone, 4-ethoxy-, potentially leading to higher yields and stereoselectivity under mild reaction conditions.

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is fundamental to modern chemical synthesis, and the development of novel catalytic systems for the transformation of 2-Pentanone, 4-ethoxy- is a vibrant area of research. cardiff.ac.uk The focus is on creating highly selective and efficient catalysts that can target specific functional groups within the molecule, enabling a wide range of chemical modifications.

Metal-catalyzed cross-coupling reactions, such as those employing nickel, cobalt, or iron, have shown great promise in forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Future research could adapt these methods for the functionalization of the 2-Pentanone, 4-ethoxy- backbone. For example, enantioconvergent transformations could be employed to create chiral derivatives with high enantiomeric excess, which is particularly important in the pharmaceutical and fine chemical industries. nih.govacs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. cardiff.ac.uk The development of novel aminocatalysts or other organocatalytic systems could enable stereoselective transformations of 2-Pentanone, 4-ethoxy-, such as asymmetric aldol (B89426) reactions or Michael additions. cardiff.ac.uk

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and gain deeper insights into reaction mechanisms, advanced in-situ spectroscopic techniques are becoming indispensable. Real-time monitoring of reactions involving 2-Pentanone, 4-ethoxy- can provide valuable data on reaction kinetics, intermediate formation, and product distribution.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Atmospheric Pressure Ionization Mass Spectrometry (API-MS) can be used to track the concentrations of reactants, intermediates, and products throughout a reaction. researchgate.net This allows for the precise determination of reaction rates and the identification of transient species that might otherwise go undetected.

For instance, in the study of the atmospheric chemistry of related ketones like 2-pentanone, in-situ FTIR has been crucial in identifying and quantifying a range of reaction products. researchgate.net Similar approaches can be applied to understand the transformation of 2-Pentanone, 4-ethoxy- under various catalytic conditions.

The data obtained from in-situ monitoring can be used to develop detailed kinetic models of the reaction, which are essential for process optimization and scale-up. This real-time feedback allows for dynamic control of reaction parameters, leading to improved yields and selectivity.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. neurips.ccappliedclinicaltrialsonline.com This predictive capability can significantly reduce the number of experiments required, saving time and resources. By analyzing vast amounts of chemical data, AI algorithms can identify hidden patterns and correlations that may not be apparent to human researchers. appliedclinicaltrialsonline.com

For example, ML can be used to predict the selectivity of a particular catalyst for a specific transformation of 2-Pentanone, 4-ethoxy-, or to identify the optimal reaction conditions for a desired outcome. eurekalert.org This approach can be particularly useful in complex reaction systems where multiple products can be formed.

Design of Next-Generation Functional Materials Incorporating 2-Pentanone, 4-ethoxy- Scaffolds

The unique chemical structure of 2-Pentanone, 4-ethoxy-, containing both a ketone and an ether group, makes it an attractive building block for the design of next-generation functional materials. mdpi.com The ability to modify these functional groups allows for the tuning of material properties for a wide range of applications.

One promising area is the development of novel polymers and resins. The ketone group can participate in polymerization reactions, while the ether linkage can impart flexibility and other desirable properties to the polymer backbone. These materials could find applications as coatings, adhesives, or in advanced composites.

The incorporation of 2-Pentanone, 4-ethoxy- scaffolds into metal-organic frameworks (MOFs) or other porous materials could lead to new materials with tailored properties for catalysis, gas storage, or separation. The functional groups on the scaffold could act as active sites or influence the pore environment of the material.

Furthermore, the synthesis of derivatives of 2-Pentanone, 4-ethoxy- could lead to new liquid crystals, photoactive materials, or bioactive molecules. The versatility of the chemical scaffold provides a platform for creating a diverse library of compounds for screening in various applications. The development of functional scaffolds is a key area in materials science, with applications ranging from bone tissue regeneration to advanced electronics. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended to distinguish between 2-pentanone oxime and its structural analogs (e.g., 2-hexanone oxime) in crosslinking reactions?

  • Methodology: Gas chromatography-mass spectrometry (GC-MS) with optimized ionization parameters is critical. For example, in antifouling paint studies, 2-hexanone oxime was erroneously detected instead of 2-pentanone oxime due to overlapping retention times. To resolve this, use high-resolution MS (HRMS) to differentiate fragments (e.g., m/z 101 for 2-pentanone oxime vs. m/z 115 for 2-hexanone oxime) and confirm via isotopic labeling .

Q. How can 4-ethoxy-2-pentanone be synthesized from ethyl acetoacetate?

  • Methodology: A retrosynthetic approach involves alkylation of ethyl acetoacetate with an ethoxy-containing electrophile (e.g., ethyl bromide in the presence of NaH). Subsequent decarboxylation under acidic conditions yields the ketone. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using nuclear magnetic resonance (NMR) .

Q. What spectroscopic techniques are essential for characterizing 4-ethoxy-2-pentanone?

  • Methodology:

  • IR Spectroscopy: Identify the ketone carbonyl stretch (~1715 cm⁻¹) and ether C-O-C stretch (~1100 cm⁻¹).
  • ¹³C NMR: Peaks at δ ~210 ppm (ketone carbonyl) and δ ~65 ppm (ethoxy group).
  • Mass Spectrometry: Base peak at m/z 58 (McLafferty rearrangement) and molecular ion at m/z 116 .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vapor pressure, diffusion coefficients) of 4-ethoxy-2-pentanone impact its behavior in supercritical CO₂ systems?

  • Methodology: Use the Taylor dispersion technique to measure infinite-dilution binary diffusion coefficients at varying pressures (8–35 MPa) and temperatures (308–328 K). Correlate data with PC-SAFT models to predict phase behavior. For example, 2-pentanone’s diffusion coefficient in CO₂ decreases with pressure due to reduced free volume .

Q. What experimental designs resolve contradictions in detecting 4-ethoxy-2-pentanone derivatives as cancer biomarkers?

  • Methodology: In murine studies, 2-pentanone derivatives showed elevated levels in urine VOCs of cancer-prone mice. To validate:

  • Use GC-IMS (ion mobility spectrometry) and GC-APCI-MS (atmospheric-pressure chemical ionization) in parallel.
  • Include controls with tumor-cell-injected immunosuppressed mice to isolate dietary vs. pathological effects .

Q. How do intermolecular interactions between 4-ethoxy-2-pentanone and chlorinated solvents affect excess molar volumes (Vᴱ) in ternary mixtures?

  • Methodology: Measure Vᴱ using a vibrating-tube densitometer for systems like 2-pentanone + 2-chloropropane + n-heptane. Negative Vᴱ values indicate strong specific interactions (e.g., dipole-dipole forces between ketone and chlorinated compounds), while positive Vᴱ suggests dominance of repulsive forces .

Q. What kinetic strategies optimize oxime ligation reactions involving 4-ethoxy-2-pentanone for bioconjugation?

  • Methodology: Employ m-phenylenediamine as a catalyst (0.1–10 mM) to accelerate the reaction between 2-pentanone and aminooxy-dansyl. Calculate observed rate constants (kₒbₛ) via nonlinear regression of time-dependent fluorescence data. At 5 mM ketone, kₒbₛ increases linearly with catalyst concentration .

Key Research Gaps

  • Analytical Uncertainty: Discrepancies in oxime identification (e.g., 2-pentanone vs. 2-hexanone oxime) require standardized HRMS protocols .
  • Biomarker Validation: Longitudinal studies linking 4-ethoxy-2-pentanone derivatives to cancer progression are needed .
  • Catalytic Mechanisms: Role of m-phenylenediamine in oxime ligation warrants molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.